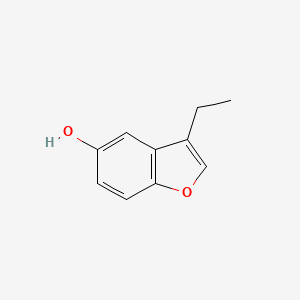

3-Ethyl-1-benzofuran-5-OL

Übersicht

Beschreibung

3-Ethyl-1-benzofuran-5-OL is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by an ethyl group attached to the third carbon of the benzofuran ring and a hydroxyl group attached to the fifth carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-benzofuran-5-OL can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with ethylating agents. For instance, the reaction of 2-hydroxyacetophenone with ethyl iodide in the presence of a base such as potassium carbonate can yield the desired benzofuran derivative. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethyl group onto the benzofuran ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at the 5-position is a key reactive site. Oxidation of this group can yield ketones or aldehydes, depending on reaction conditions.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation to ketone | KMnO₄ (acidic conditions) | 3-Ethyl-1-benzofuran-5-one |

| Oxidation to aldehyde | CrO₃ (mild conditions) | 3-Ethyl-1-benzofuran-5-aldehyde |

The benzofuran ring itself is stable under most oxidation conditions, making selective oxidation of the hydroxyl group feasible .

Substitution Reactions

The ethyl and hydroxyl substituents direct electrophilic substitution. The hydroxyl group activates the aromatic ring, favoring substitution at the 2- and 4-positions relative to the oxygen.

| Substituent | Position | Product Example |

|---|---|---|

| Nitro group | Para to hydroxyl | 5-Nitro-3-ethyl-1-benzofuran |

| Bromine | Ortho to ethyl | 6-Bromo-3-ethyl-1-benzofuran |

Copper-catalyzed reactions with alkynes or alkenes can introduce substituents via cyclization mechanisms .

Copper-Catalyzed Cyclization

Salicylaldehydes react with alkynes in the presence of copper iodide and bases (e.g., DBU) to form benzofuran derivatives. This involves iminium ion formation and intramolecular cyclization .

Scheme :

Salicylaldehyde + Alkyne → Iminium ion → Cyclization → Benzofuran

Rhodium-Catalyzed Annulation

Salicylaldehyde and ethyl 2-diazo-3-oxopropanoate undergo tandem C-H activation and decarbonylation to form benzofuran derivatives. Silver triflimide (AgNTf₂) facilitates this process .

Scheme :

Salicylaldehyde + Diazopropanoate → Annulation → 3-Substituted benzofuran

Reduction Reactions

The benzofuran ring can be hydrogenated to yield dihydro derivatives.

| Reagent | Product |

|---|---|

| H₂/Pd-C | 2,3-Dihydro-3-ethyl-1-benzofuran |

| LiAlH₄ | Reduced derivatives (e.g., dihydrobenzofuran-5-ol) |

Reduction preserves the hydroxyl group, enabling further functionalization .

Radical-Mediated Reactions

Heteroatom anions (e.g., thiophenol salts) can initiate radical coupling to form substituted benzofurans. This method avoids traditional metal catalysts and operates under mild conditions .

Mechanism :

-

Radical generation from thiols or aliphatic mercaptans.

-

Coupling with benzofuran precursors.

-

Cyclization to form the aromatic ring.

Comparative Reactivity with Related Compounds

| Compound | Key Reaction | Product |

|---|---|---|

| 3-Methylbenzofuran-5-ol | Oxidation | 3-Methylbenzofuran-5-one |

| 2-Hydroxybenzofuran | Electrophilic substitution | Nitro derivatives |

| 7-Hydroxybenzofuran | Reduction | 2,3-Dihydro-7-hydroxybenzofuran |

The ethyl group in 3-Ethyl-1-benzofuran-5-OL enhances solubility and modulates reactivity compared to smaller alkyl substituents.

Key Research Findings

-

Oxidative Stability : The hydroxyl group’s oxidation is selective, preserving the benzofuran core for subsequent reactions .

-

Catalytic Flexibility : Copper- and rhodium-catalyzed methods enable precise substitution patterns, critical for medicinal chemistry applications .

-

Radical Efficiency : Heteroatom-anion-mediated reactions offer eco-friendly alternatives to traditional metal-catalyzed pathways .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

3-Ethyl-1-benzofuran-5-OL is primarily utilized in the synthesis of various benzofuran derivatives. These derivatives are known for their diverse biological activities, making them valuable in pharmaceutical research.

Synthetic Routes:

- Cyclization Reactions: One common method involves cyclizing ortho-hydroxyaryl ketones with ethylating agents. For example, 2-hydroxyacetophenone can react with ethyl iodide in the presence of potassium carbonate to yield this compound.

- Palladium-Catalyzed Reactions: Techniques such as Suzuki-Miyaura coupling allow for the introduction of ethyl groups onto the benzofuran ring, enhancing the compound's functionality.

Table 1: Synthetic Methods for this compound

| Method | Description |

|---|---|

| Cyclization | Reaction of ortho-hydroxyaryl ketones with ethylating agents |

| Palladium-Catalyzed Coupling | Introduction of ethyl groups via cross-coupling reactions |

Biological Applications

The compound has been studied for its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. Its ability to inhibit microbial growth makes it a candidate for developing new antimicrobial agents.

Antioxidant Properties

The antioxidant activity of this compound is attributed to its capacity to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and may have implications in aging and chronic diseases.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory conditions.

Anticancer Activity

The anticancer properties of this compound have been a significant focus of research. It has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 2: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits cytokines | |

| Anticancer | Induces apoptosis |

Case Study 1: Anticancer Research

A study evaluated the effects of this compound on several cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3). The results indicated that the compound significantly reduced cell viability, demonstrating its potential as an anticancer agent.

Case Study 2: Antioxidant Properties

In a separate investigation, the antioxidant capacity of this compound was assessed using various assays. The findings revealed that the compound effectively reduced oxidative stress markers in vitro, supporting its application in health supplements aimed at combating oxidative damage.

Industrial Applications

Beyond its pharmaceutical potential, this compound is also being explored for industrial applications, including:

- Development of organic semiconductors

- Creation of fluorescent dyes

These applications leverage the compound's unique chemical properties to innovate new materials with enhanced performance characteristics.

Wirkmechanismus

The biological activity of 3-Ethyl-1-benzofuran-5-OL is attributed to its ability to interact with specific molecular targets and pathways. For instance, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, its anticancer activity involves the induction of apoptosis and inhibition of cell proliferation in cancer cells.

Vergleich Mit ähnlichen Verbindungen

3-Ethyl-1-benzofuran-5-OL can be compared with other benzofuran derivatives such as:

Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

Angelicin: A naturally occurring benzofuran with phototoxic properties.

Bergapten: A benzofuran derivative with anti-inflammatory and anticancer activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

3-Ethyl-1-benzofuran-5-OL, a compound with the molecular formula C10H10O2, has garnered attention in the scientific community due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran ring with an ethyl group at the 3-position and a hydroxyl group at the 5-position. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields, including medicine and industry.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Properties : Research indicates that this compound has significant anticancer effects. It interacts with molecular targets involved in cell proliferation and apoptosis, showing promise as a therapeutic agent against various cancer types .

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, thereby inhibiting oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : Studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Cell Proliferation and Apoptosis : The compound induces apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell survival .

- Oxidative Stress Modulation : Its antioxidant properties are linked to the scavenging of reactive oxygen species (ROS), which are implicated in cancer progression and inflammation.

- Cytokine Inhibition : The compound inhibits the release of pro-inflammatory cytokines, thus reducing inflammation.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Activity

A study evaluated the effects of this compound on lung adenocarcinoma cells (A549). The results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 16.4 μM. This effect was attributed to the induction of mitotic catastrophe through the inhibition of the AKT signaling pathway .

Study 2: Antioxidant Properties

In vitro assays demonstrated that this compound effectively scavenged free radicals, showing a significant reduction in oxidative stress markers in treated cells compared to controls. This suggests its potential utility as a protective agent against oxidative damage.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Description | Notable Activity |

|---|---|---|

| 3-Methylbenzofuran-5-Ol | Methyl group at the 3-position | Fragrance enhancement |

| 2-Hydroxybenzofuran | Hydroxyl group at the 2-position | Anticancer activity |

| 7-Hydroxybenzofuran | Hydroxyl group at the 7-position | Antimicrobial properties |

These compounds exhibit varying degrees of biological activity; however, this compound stands out due to its specific ethyl substitution, enhancing its solubility and reactivity in biological systems.

Eigenschaften

IUPAC Name |

3-ethyl-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNMAGAOGOCJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=COC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599710 | |

| Record name | 3-Ethyl-1-benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7182-23-2 | |

| Record name | 3-Ethyl-1-benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.